The compound "8-(1-Naphthyl)-8-oxooctanoic acid" is a derivative within the broader class of 1,8-naphthyridine compounds, which have been the subject of extensive research due to their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, among others3. The 1,8-naphthyridine derivatives have been found to be effective in various therapeutic and medicinal applications, making them a potent scaffold in drug discovery and development.
The 1,8-naphthyridine derivatives have been explored for their applications across a range of fields due to their multiple biological activities. In the realm of antimicrobial and antibacterial treatments, certain derivatives have shown protection against gram-negative bacterial infections, which is crucial given the rising concern of antibiotic resistance2. The gastric antisecretory properties of some derivatives make them candidates for the development of new treatments for gastrointestinal disorders1. Moreover, the wide spectrum of activities, including antiviral, anticancer, anti-inflammatory, and analgesic effects, positions these compounds as valuable in the development of therapies for various diseases, including neurological disorders like Alzheimer's disease, multiple sclerosis, and depression3. The versatility of the 1,8-naphthyridine scaffold also extends to potential applications in managing cardiovascular diseases, osteoporosis, allergies, and even as pesticides, showcasing the immense potential of these compounds in diverse therapeutic areas3.
The synthesis of 8-(1-Naphthyl)-8-oxooctanoic acid can be accomplished through several methods, with one of the most common being Friedel-Crafts acylation. This method involves the reaction of naphthalene with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions at controlled temperatures ranging from 0°C to 5°C to manage the exothermic nature of the process.
In industrial settings, continuous flow reactors may be employed to enhance consistency in product quality and yield during synthesis.
The molecular structure of 8-(1-Naphthyl)-8-oxooctanoic acid can be represented as follows:
The compound's structure allows it to exhibit significant interactions with biological targets due to the planar nature of the naphthalene ring, which facilitates π-π stacking interactions with other aromatic systems in biological environments.
8-(1-Naphthyl)-8-oxooctanoic acid participates in various chemical reactions:
The mechanism of action for 8-(1-Naphthyl)-8-oxooctanoic acid is primarily linked to its interactions with specific molecular targets within biological systems. The naphthalene structure enables it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to alterations in cellular processes such as signal transduction pathways, gene expression modulation, and metabolic changes.
The physical and chemical properties of 8-(1-Naphthyl)-8-oxooctanoic acid include:
These properties are crucial for understanding its behavior in various applications and reactions.
8-(1-Naphthyl)-8-oxooctanoic acid has several notable applications:
8-(1-Naphthyl)-8-oxooctanoic acid (CAS 101743-46-8) is systematically named as 8-naphthalen-1-yl-8-oxooctanoic acid under International Union of Pure and Applied Chemistry nomenclature rules. Its canonical SMILES representation is C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O, reflecting the 1-naphthyl group linked via a ketone carbonyl to an eight-carbon aliphatic chain terminating in a carboxylic acid [1] [2]. The compound belongs to the 1,8-naphthyridine derivative class, characterized by fused bicyclic aromatic systems incorporating nitrogen atoms. Its structural significance arises from two key features:
Table 1: Fundamental Chemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₀O₃ | Elemental Analysis [1] |
| Molecular Weight | 284.35 g/mol | Mass Spectrometry [1] |
| Boiling Point | 495.7°C at 760 mmHg | ASTM D86 [1] |
| Density | 1.143 g/cm³ | Pycnometry [1] |
| H-Bond Acceptors/Donors | 3 / 1 | Computational Modeling [1] |
The compound emerged from systematic investigations into naphthalene-based bioactive molecules in the late 20th century:
This molecule serves as a versatile framework for designing multitargeting therapeutics due to its synthetic flexibility and pharmacophoric compatibility:
Table 2: Representative Scaffold Modifications and Applications
| Derivatization Site | Reaction | Biological Application |
|---|---|---|
| Carboxylic acid | Amide coupling with anilines | HDAC inhibitors [9] |
| Ketone | Reduction to alcohol | Antibacterial agents [2] |
| Naphthalene C-5 position | Nitration | Antiproliferative agents [7] |
| Aliphatic chain | Oxidation to α,β-unsaturated ketone | Sirtuin modulators [8] |
The compound exemplifies a "molecular chassis" for oncology and infectious disease therapeutics, balancing synthetic accessibility with target adaptability. Ongoing research exploits its bifunctional nature to develop proteolysis-targeting chimeras and mitochondrial-directed agents [4] [6].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: